molecular formula C47H54Br2N8S2+4 B1242766 LoLo-1 tetracation

LoLo-1 tetracation

Cat. No.: B1242766
M. Wt: 954.9 g/mol
InChI Key: GWVCJXATUHGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LoLo-1(4+) is the tetracation of LoLo-1 dye. It has a role as a fluorochrome.

Scientific Research Applications

Ether Bridge Formation in Loline Alkaloid Biosynthesis

Lolines are potent insecticidal agents produced by endophytic fungi of cool-season grasses. These alkaloids have a pyrrolizidine ring system and an uncommon ether bridge. Research showed that the LolO enzyme is essential for ether bridge formation in these alkaloids, likely through the oxidation of exo-1-acetamidopyrrolizidine. This finding is crucial for understanding the biosynthesis of these insecticidal agents and potentially for developing biopesticides (Pan et al., 2014).

Installation of Ether Bridge by LolO in Loline Alkaloids

LolO, an iron- and 2-oxoglutarate-dependent oxygenase, is responsible for creating the ether bridge in the loline family of insecticidal alkaloids. This process is a complex four-electron oxidation, critical for converting 1-exo-acetamidopyrrolizidine into N-acetylnorloline, the precursor to all other lolines. Understanding this mechanism is fundamental for the study of natural insecticides and their biosynthetic pathways (Pan et al., 2018).

LolO-Catalyzed Oxidation of Fluorinated AcAP Analogs

Research on LolO, a nonheme Fe oxygenase, demonstrated its ability to hydroxylate and cycloetherify fluorinated analogs of AcAP. This study provided insights into the LolO-catalyzed cycloetherification mechanism, suggesting the involvement of a C(7) radical. Such insights are valuable for understanding the chemical processes in biosynthesis and for potential applications in synthetic biology (Panth et al., 2022).

Chemical Diversification of Insecticidal Loline Alkaloids

In the study of bioprotective alkaloids produced by Epichloë species, it was found that both fungal and plant enzymes contribute to the chemical diversification of loline alkaloids. This research is important for understanding the symbiotic relationship between fungi and grasses and for the potential development of natural insecticides (Pan et al., 2014).

Properties

Molecular Formula

C47H54Br2N8S2+4

Molecular Weight

954.9 g/mol

IUPAC Name

3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium

InChI

InChI=1S/C47H54Br2N8S2/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3/q+4

InChI Key

GWVCJXATUHGZNE-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br

Canonical SMILES

C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LoLo-1 tetracation
Reactant of Route 2
LoLo-1 tetracation
Reactant of Route 3
LoLo-1 tetracation

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